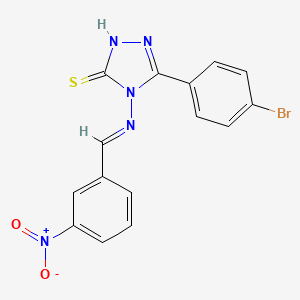
Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-(2,2-dimetilpropil)-1,3-oxazol-4-carboxilato de etilo es un compuesto orgánico que pertenece a la familia de los oxazoles. Los oxazoles son compuestos heterocíclicos de cinco miembros que contienen un átomo de oxígeno y un átomo de nitrógeno. Este compuesto específico se caracteriza por la presencia de un grupo éster de etilo y un sustituyente 2,2-dimetilpropil en el anillo de oxazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-(2,2-dimetilpropil)-1,3-oxazol-4-carboxilato de etilo se puede lograr a través de varios métodos. Un enfoque común implica la ciclización de precursores apropiados en condiciones específicas. Por ejemplo, la reacción de 2,2-dimetilpropilamina con 2-bromoacetato de etilo puede conducir a la formación del anillo de oxazol deseado a través de un proceso de ciclización. La reacción típicamente requiere una base como hidruro de sodio (NaH) o carbonato de potasio (K2CO3) para facilitar la ciclización.
Métodos de producción industrial
A escala industrial, la producción de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores avanzados y entornos de reacción controlados. La síntesis de éteres de Williamson es un método notable para preparar éteres, que se puede adaptar para la síntesis de derivados de oxazol .
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-(2,2-dimetilpropil)-1,3-oxazol-4-carboxilato de etilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo éster se puede reemplazar por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: KMnO4 en medio ácido o básico.
Reducción: LiAlH4 en éter seco o NaBH4 en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El 5-(2,2-dimetilpropil)-1,3-oxazol-4-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: El compuesto se puede utilizar en el estudio de vías biológicas e interacciones enzimáticas.
Industria: Utilizado en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo por el cual el 5-(2,2-dimetilpropil)-1,3-oxazol-4-carboxilato de etilo ejerce sus efectos implica interacciones con objetivos moleculares específicos. El anillo de oxazol puede participar en enlaces de hidrógeno e interacciones π-π, influyendo en su unión a enzimas y receptores. Estas interacciones pueden modular vías biológicas y conducir a varios efectos farmacológicos .
Comparación Con Compuestos Similares
Compuestos similares
5-(2,2-dimetilpropil)-1,3-tiazol-4-carboxilato de etilo: Estructura similar pero contiene un átomo de azufre en lugar de oxígeno.
5-(2,2-dimetilpropil)-1,3-imidazol-4-carboxilato de etilo: Contiene un átomo de nitrógeno adicional en el anillo.
Unicidad
El 5-(2,2-dimetilpropil)-1,3-oxazol-4-carboxilato de etilo es único debido a la presencia del átomo de oxígeno en el anillo de oxazol, que imparte propiedades químicas y físicas distintas en comparación con sus análogos de azufre y nitrógeno .
Propiedades
Número CAS |
113697-85-1 |
|---|---|
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-5-14-10(13)9-8(15-7-12-9)6-11(2,3)4/h7H,5-6H2,1-4H3 |
Clave InChI |
APMHAGIOEQOLKN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC=N1)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044058.png)



![3-{2-[(4-Chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12044078.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044081.png)



![4-[4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12044120.png)
![N-(4-methoxyphenyl)-N'-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12044125.png)
![Tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate](/img/structure/B12044133.png)
